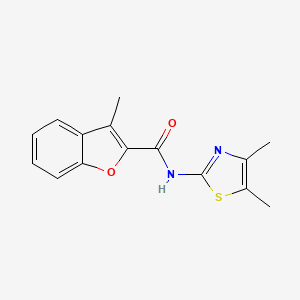

![molecular formula C25H22Cl3N3O3 B4626628 3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide](/img/structure/B4626628.png)

3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide

Descripción general

Descripción

The compound "3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide" is a derivative of benzamide with specific substitutions that contribute to its unique chemical and physical properties. It has been studied for its selective affinity towards dopamine D4 receptors, providing insights into its potential therapeutic applications without focusing on direct medical uses or dosages.

Synthesis Analysis

The synthesis of similar compounds involves structural modifications of benzamide derivatives to enhance their affinity and selectivity towards specific receptors. For instance, structural modifications on the amide bond and alkyl chain linking the benzamide moiety to the piperazine ring have been explored to determine their impact on receptor affinity (Perrone et al., 2000).

Molecular Structure Analysis

The molecular structure of benzamide derivatives plays a crucial role in their interaction with biological targets. Studies have shown that specific modifications, such as the introduction of semirigid analogues, can affect their binding profiles at various receptors, illustrating the importance of molecular structure in the design of potential therapeutic agents (Perrone et al., 1998).

Chemical Reactions and Properties

Benzamide derivatives undergo various chemical reactions that lead to the formation of new compounds with potential biological activities. For example, reactions involving chloro- and methoxy- benzamide compounds have been utilized to synthesize heterocyclic derivatives with anticipated antimicrobial activities (Bektaş et al., 2010).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystal structure, are influenced by their molecular configurations. Studies on similar molecules have demonstrated how intermolecular interactions, including hydrogen bonding and crystal packing, affect these properties (Sangeetha et al., 2018).

Chemical Properties Analysis

The chemical properties, such as reactivity and stability, of benzamide derivatives are critical for their biological functions. The introduction of specific functional groups can lead to significant changes in their pharmacological profile, including receptor affinity and selectivity (Leopoldo et al., 2006).

Aplicaciones Científicas De Investigación

Radiolabeled Antagonists for Neurotransmission Studies

3,5-Dichloro-N-{2-[4-(4-Chlorobenzoyl)-1-Piperazinyl]Phenyl}-4-Methoxybenzamide and similar compounds are used in the study of neurotransmission. For instance, a related compound, [18F]p-MPPF, is a 5-HT1A antagonist used in positron emission tomography (PET) studies to investigate serotonergic neurotransmission. It encompasses chemistry, radiochemistry, animal data, and human data, along with toxicity and metabolism studies (Plenevaux et al., 2000).

Pharmacological Properties in Gastrointestinal Motility

Some benzamide derivatives, including 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides, have shown an effect on gastrointestinal motility. These compounds have demonstrated accelerated gastric emptying and increased frequency of defecation, suggesting potential as prokinetic agents (Sonda et al., 2004).

Dopamine D4 Receptor Ligands

Derivatives of 3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide have been studied for their role as dopamine D4 receptor ligands. These studies focus on structural modifications to analyze binding profiles at dopamine and serotonin receptors (Perrone et al., 2000).

Antimicrobial Activities

Some benzamide derivatives, including those related to 3,5-dichloro-N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-4-methoxybenzamide, have been synthesized and evaluated for their antimicrobial activities. These studies provide insights into the potential of these compounds as antimicrobial agents (Bektaş et al., 2010).

Structure-Affinity Relationship Studies

Investigations into the structure-affinity relationships of derivatives of this compound have been conducted to understand its binding affinity and selectivity. These studies are crucial in medicinal chemistry to develop targeted therapies (Leopoldo et al., 2002).

Propiedades

IUPAC Name |

3,5-dichloro-N-[2-[4-(4-chlorobenzoyl)piperazin-1-yl]phenyl]-4-methoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22Cl3N3O3/c1-34-23-19(27)14-17(15-20(23)28)24(32)29-21-4-2-3-5-22(21)30-10-12-31(13-11-30)25(33)16-6-8-18(26)9-7-16/h2-9,14-15H,10-13H2,1H3,(H,29,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRQRNJSQVDUHJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1Cl)C(=O)NC2=CC=CC=C2N3CCN(CC3)C(=O)C4=CC=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22Cl3N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-dichloro-N-(2-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)-4-methoxybenzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

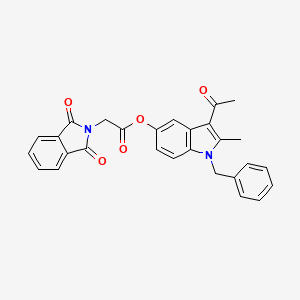

![N-(4-butylphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B4626547.png)

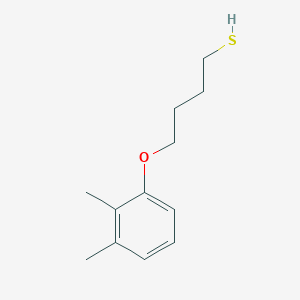

![2-(3-methyl-1-benzofuran-2-yl)-5-(2-nitrobenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4626564.png)

![N-bicyclo[2.2.1]hept-2-yl-2-(2-naphthyloxy)propanamide](/img/structure/B4626568.png)

![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(methylthio)benzenesulfonamide](/img/structure/B4626574.png)

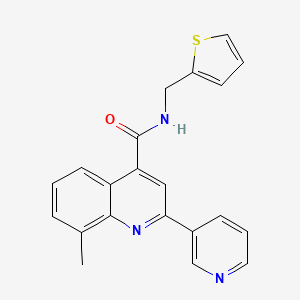

![3-[2-(dimethylamino)ethyl]-2-(3-methylphenyl)-4(3H)-quinazolinone](/img/structure/B4626582.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-2,6-di-tert-butylphenol](/img/structure/B4626598.png)

![3-methyl-N-[1-(2-methylbenzyl)-1H-pyrazol-3-yl]-5-isoxazolecarboxamide](/img/structure/B4626606.png)

![N-(4-chlorobenzyl)-2-cyano-3-[3-(4-ethylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4626614.png)

![4-(3-hydroxyphenyl)-N-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4626622.png)

![2-[(4-methoxybenzyl)thio]-N-(3-methylbutyl)acetamide](/img/structure/B4626668.png)